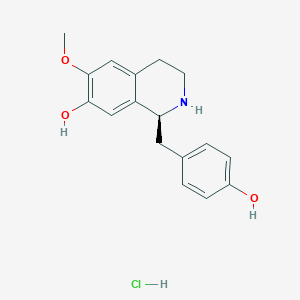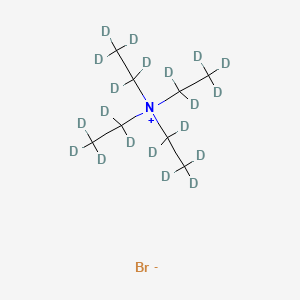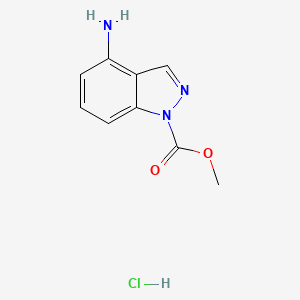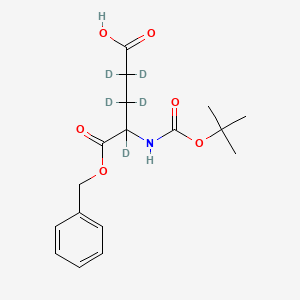
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is a deuterated derivative of N-Boc-L-glutamic Acid alpha-Benzyl Ester. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound has a molecular formula of C17 D5 H18 N O6 and a molecular weight of 342.398 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated compound .
Industrial Production Methods
Industrial production of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 typically involves large-scale chemical synthesis using similar methods as described above. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted esters .
Scientific Research Applications
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein modifications and interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and drug candidates.
Mechanism of Action
The mechanism of action of N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the ester group allows for further modifications. The deuterium atoms enhance the compound’s stability and provide unique properties for research applications .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-glutamic Acid alpha-Benzyl Ester: The non-deuterated version of the compound.
N-Fmoc-L-glutamic Acid alpha-Benzyl Ester: A similar compound with a different protecting group (Fmoc).
Boc-L-glutamic Acid gamma-N-hydroxysuccinimide Ester alpha-Benzyl Ester: Another derivative with a different ester group.
Uniqueness
N-Boc-L-glutamic Acid alpha-Benzyl Ester-D5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties for research applications. The deuterated compound is particularly valuable in studies involving mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/i9D2,10D2,13D |
InChI Key |
CVZUKWBYQQYBTF-UXCJJYBCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
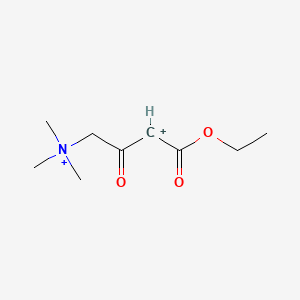

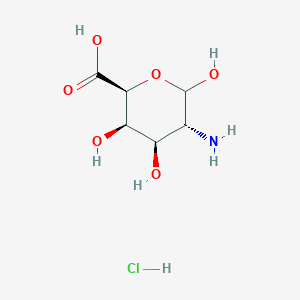
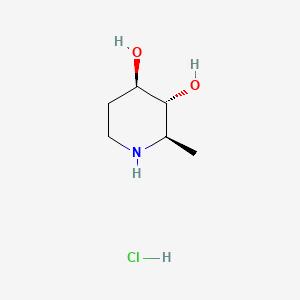

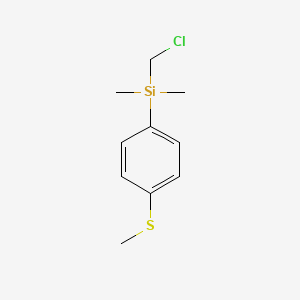
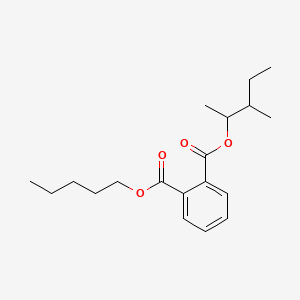
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
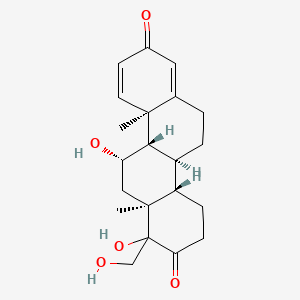
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
